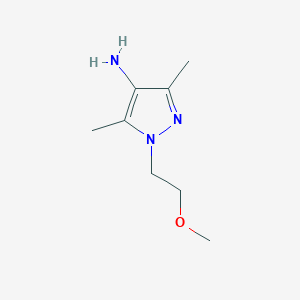![molecular formula C16H39NO4Si4 B3085199 2-甲基-N-[3-三(三甲基甲硅烷氧基)甲硅烷基]丙-2-烯酰胺 CAS No. 115257-95-9](/img/structure/B3085199.png)
2-甲基-N-[3-三(三甲基甲硅烷氧基)甲硅烷基]丙-2-烯酰胺
描述
“2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide” is a monomer commonly used in the formulation of research silicone hydrogel contact lenses and other research ophthalmic devices . Silicone monomers are preferred for the synthesis of research ophthalmic materials due to their high oxygen permeability .
Molecular Structure Analysis
The linear formula of “2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide” is H2C=C(CH3)CO2(CH2)3Si[OSi(CH3)3]3 . The molecular weight is 422.81 .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide” include a boiling point of 112-115 °C/0.2 mmHg, a density of 0.918 g/mL at 25 °C, and a refractive index n20/D of 1.419 (lit.) .科学研究应用
合成化学与材料科学
- 该化合物已被用于以前未知的 3-烷基氨基丙-2-烯酰胺的串联合成中,研究重点是脱硅烷化过程以及反应条件和胺的性质对该过程效率的影响 (Andreev 等人,2013 年)。
- 合成了一种新型螯合配体,涉及乙酰丙酮与 3-氨基丙基[三(三甲基甲硅烷氧基)]硅烷的反应,从而产生铕(III)和铒(III)亚胺烯醇盐。这项研究证明了该化合物在开发透明、空气稳定和可蒸馏配合物方面的潜力 (Semenov 等人,2008 年)。
- 胶体和表面科学的研究表明,2-甲基-N-[3-三(三甲基甲硅烷氧基)甲硅烷基]丙-2-烯酰胺的衍生物可用于制备阳离子硅表面活性剂,该表面活性剂在水溶液中具有显着的表面活性和特定的聚集行为 (Tan 等人,2013 年)。
先进聚合物材料
- 已经对疏水性含硅单体的共聚进行了研究,包括 2-甲基-N-[3-三(三甲基甲硅烷氧基)甲硅烷基]丙-2-烯酰胺的衍生物,用于制备多组分硅水凝胶。这些水凝胶表现出特定的相分离结构和透氧系数,表明它们在先进材料科学中的潜在用途,特别是在需要选择性透气的应用中 (Zhao 等人,2014 年)。
- 该化合物已用于通过基团转移聚合首次合成星形聚(甲基丙烯酸甲酯)(PMMA),展示了其在制造具有可预测分子量和窄分子量分布的聚合物中的作用 (Chen 等人,2011 年)。
生物医学应用
- 已经对用于眼科镜片中药物释放的水凝胶制剂进行了研究,利用了由含硅疏水性单体(如 2-甲基-N-[3-三(三甲基甲硅烷氧基)甲硅烷基]丙-2-烯酰胺)制成的硅水凝胶。分析了这些水凝胶的药物释放曲线和与药物的相互作用,显示了其在治疗性隐形眼镜中的应用前景 (Paradiso 等人,2014 年)。
作用机制
Target of Action
It is commonly used in the formulation of research silicone hydrogel contact lenses and other research ophthalmic devices .
Mode of Action
Given its use in the formulation of silicone hydrogel contact lenses, it can be inferred that it plays a role in enhancing the oxygen permeability of these devices .
Result of Action
Its role in enhancing the oxygen permeability of silicone hydrogel contact lenses is a key result of its action .
属性
IUPAC Name |
2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H39NO4Si4/c1-15(2)16(18)17-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNDNMHBSSSIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39NO4Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3085123.png)

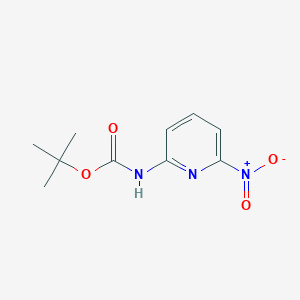

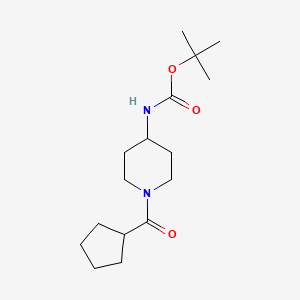
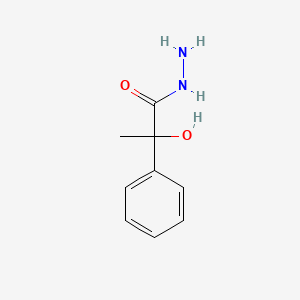
![Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3085150.png)
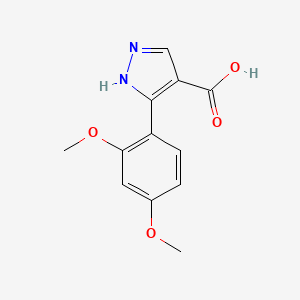



![[1-(2-Methylpropyl)pyrazol-4-yl]methylamine](/img/structure/B3085201.png)

